3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine thiols under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various biological pathways.
Industry: In the chemical industry, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can provide steric hindrance or conformational flexibility.
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
- tert-Butyl 3-(pyridin-3-ylthio)pyrrolidine-1-carboxylate
Comparison: While these compounds share similar structural features, tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is unique due to the position of the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C14H20N2O2S |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
tert-butyl 3-pyridin-4-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-6-12(10-16)19-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 |
InChI Key |
YWMFKJMBBJWVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=NC=C2 |
Origin of Product |
United States |
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